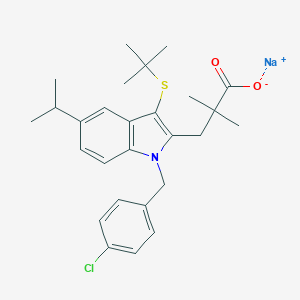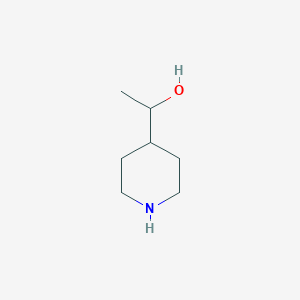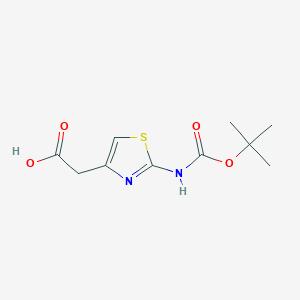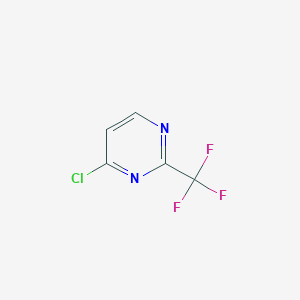
MK-886 ナトリウム塩
概要
説明
MK886 sodium, also known as L 663536 sodium, is a potent, cell-permeable, and orally active inhibitor of the 5-lipoxygenase-activating protein (FLAP). It is also a non-competitive antagonist of peroxisome proliferator-activated receptor alpha (PPARα) and can induce apoptosis. The compound is widely used in scientific research due to its ability to inhibit leukotriene biosynthesis and its potential therapeutic applications .
科学的研究の応用
MK886 sodium has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of leukotriene biosynthesis.
Biology: Employed in studies investigating the role of FLAP and PPARα in cellular processes.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents
作用機序
Target of Action
MK-886 sodium salt, also known as MK-886 (sodium salt) or MK886 sodium, is a potent, cell-permeable, and orally active inhibitor of 5-lipoxygenase-activating protein (FLAP) . FLAP is an arachidonic acid binding protein that plays a crucial role in the biosynthesis of leukotrienes . MK-886 sodium salt binds to FLAP with high affinity and prevents the activation of 5-lipoxygenase (5-LO), thus inhibiting leukotriene biosynthesis .
Mode of Action
MK-886 sodium salt interacts with FLAP and prevents the translocation of 5-lipoxygenase from the cytosol to the membrane, thereby inhibiting the activation of 5-LO . This interaction results in the inhibition of leukotriene biosynthesis, with an IC50 of 2.5 nM in intact leukocytes and 1.1 µM in whole blood .
Biochemical Pathways
The primary biochemical pathway affected by MK-886 sodium salt is the leukotriene biosynthesis pathway . By inhibiting FLAP, MK-886 sodium salt prevents the activation of 5-LO, which is a key enzyme in the leukotriene biosynthesis pathway . This leads to a decrease in the production of leukotrienes, which are inflammatory mediators involved in various physiological and pathological processes .
Result of Action
The inhibition of leukotriene biosynthesis by MK-886 sodium salt can lead to a reduction in inflammation, given the role of leukotrienes as inflammatory mediators . Additionally, MK-886 sodium salt has been shown to induce apoptosis , which could have implications in the treatment of diseases characterized by abnormal cell proliferation.
生化学分析
Biochemical Properties
MK-886 sodium salt plays a crucial role in biochemical reactions by inhibiting FLAP, an essential protein in the leukotriene biosynthesis pathway. Leukotrienes are inflammatory mediators derived from arachidonic acid. MK-886 sodium salt binds to FLAP with high affinity, preventing the translocation of 5-lipoxygenase (5-LO) from the cytosol to the membrane, thereby inhibiting its activation . Additionally, MK-886 sodium salt acts as a non-competitive antagonist of peroxisome proliferator-activated receptor alpha (PPARα), influencing various metabolic processes .
Cellular Effects
MK-886 sodium salt affects various cell types and cellular processes. It induces apoptosis in certain cell lines, including human lung adenocarcinoma cells and mouse keratinocytes . The compound also modulates cell signaling pathways by inhibiting the activation of PPARα, which plays a role in lipid metabolism and inflammation . Furthermore, MK-886 sodium salt impacts gene expression by reducing the expression of keratin-1 in primary keratinocytes .
Molecular Mechanism
The molecular mechanism of MK-886 sodium salt involves its high-affinity binding to FLAP, which prevents the activation of 5-LO and subsequent leukotriene biosynthesis . This inhibition disrupts the inflammatory signaling pathways mediated by leukotrienes. Additionally, MK-886 sodium salt inhibits PPARα activation by fatty acids and other agonists, leading to altered gene expression and metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MK-886 sodium salt can vary over time. The compound is stable under recommended storage conditions but may degrade if exposed to repeated freeze-thaw cycles . Long-term studies have shown that MK-886 sodium salt maintains its inhibitory effects on leukotriene biosynthesis and PPARα activation over extended periods, although the exact duration of its stability in solution is less well-documented .
Dosage Effects in Animal Models
The effects of MK-886 sodium salt vary with different dosages in animal models. At lower doses, it effectively inhibits leukotriene biosynthesis and reduces inflammation without significant toxicity . At higher doses, MK-886 sodium salt can induce adverse effects, including toxicity and apoptosis in certain cell types . These threshold effects highlight the importance of dose optimization in experimental settings.
Metabolic Pathways
MK-886 sodium salt is involved in metabolic pathways related to leukotriene biosynthesis and PPARα signaling. By inhibiting FLAP, the compound disrupts the conversion of arachidonic acid to leukotrienes, thereby modulating inflammatory responses . Additionally, its antagonistic effect on PPARα influences lipid metabolism and energy homeostasis .
Transport and Distribution
Within cells and tissues, MK-886 sodium salt is transported and distributed through interactions with specific transporters and binding proteins. Its cell-permeable nature allows it to effectively reach intracellular targets, including FLAP and PPARα . The compound’s distribution is influenced by its binding affinity and the presence of transport proteins that facilitate its cellular uptake .
Subcellular Localization
MK-886 sodium salt localizes to specific subcellular compartments where it exerts its inhibitory effects. It targets FLAP in the cytosol and prevents its translocation to the membrane, thereby inhibiting 5-LO activation . Additionally, MK-886 sodium salt’s interaction with PPARα occurs within the nucleus, where it modulates gene expression and metabolic processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MK886 sodium involves multiple steps, starting with the preparation of the core indole structure. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Functionalization: The indole core is then functionalized with various substituents, including tert-butylthio, chlorobenzyl, and isopropyl groups.
Final Conversion: The final step involves the conversion of the intermediate compound to its sodium salt form, MK886 sodium
Industrial Production Methods
Industrial production methods for MK886 sodium typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Large batches of the compound are synthesized using automated reactors.
Purification: The crude product is purified using techniques such as recrystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications
化学反応の分析
Types of Reactions
MK886 sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the indole core.
Substitution: Substitution reactions are used to introduce different substituents onto the indole core
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as alkyl halides and aryl halides
Major Products
The major products formed from these reactions include various derivatives of MK886 sodium with modified functional groups, which can be used for further research and development .
類似化合物との比較
Similar Compounds
Zileuton: Another inhibitor of 5-lipoxygenase, but it directly inhibits the enzyme rather than FLAP.
Montelukast: A leukotriene receptor antagonist that blocks the action of leukotrienes rather than their synthesis.
Pranlukast: Similar to montelukast, it is a leukotriene receptor antagonist
Uniqueness
MK886 sodium is unique in its dual action as both a FLAP inhibitor and a PPARα antagonist. This dual mechanism allows it to inhibit leukotriene biosynthesis and induce apoptosis, making it a valuable tool in scientific research and potential therapeutic applications .
特性
IUPAC Name |
sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34ClNO2S.Na/c1-17(2)19-10-13-22-21(14-19)24(32-26(3,4)5)23(15-27(6,7)25(30)31)29(22)16-18-8-11-20(28)12-9-18;/h8-14,17H,15-16H2,1-7H3,(H,30,31);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNCIYNCWVGEKJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(C(=C2SC(C)(C)C)CC(C)(C)C(=O)[O-])CC3=CC=C(C=C3)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClNNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040551 | |
| Record name | MK 886 sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118427-55-7 | |
| Record name | MK886 sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118427557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK 886 sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK886 SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNR27O326B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B49481.png)




![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)




![3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B49508.png)



